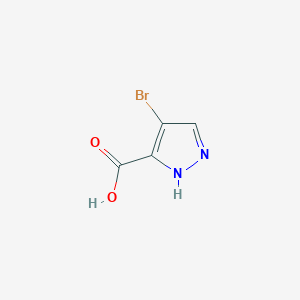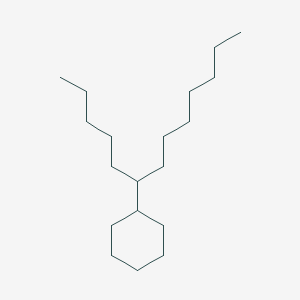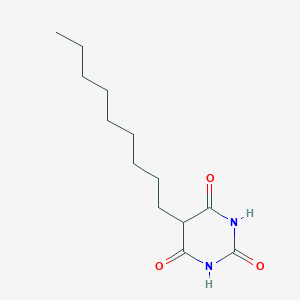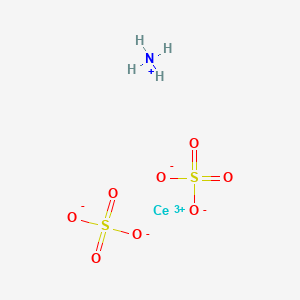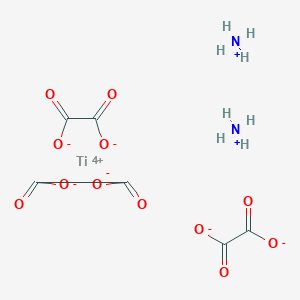
Ammonium titanium(4+) ethanedioate (2/1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium titanium(4+) ethanedioate (2/1/3) is an inorganic salt compound with the chemical formula NH4Ti(ED)3. It is a colorless solid that is soluble in water and can be used in a variety of laboratory and industrial applications. This compound has been studied for its potential use as a catalyst in organic synthesis and for its applications in biomedical research.
科学的研究の応用
-
Photocatalysis
- Titanium-based compounds, such as titanium dioxide, have been used in photocatalytic applications . For instance, ammonium and sulfate ion-functionalized titanium dioxide have shown higher photocatalytic activity than commercial P25 TiO2 under visible light radiation .
- The method involves a combination of NH4+/SO42− functionalization technique and post-treatment to synthesize photoactive TiO2 samples .
- The results showed that the degradation efficiency for methylene blue under visible light was improved by 2 times from 10.7% for P25 nano Degussa TiO2 to 20.2% for the synthesized sample .
-
Antibacterial Applications
- Titanium surfaces have been coated with gelatin-quaternary ammonium salt for antibacterial properties .
- The method involves preparing a thin layer of gelatin by electrostatic self-assembly technology, then synthesizing Diepoxide quaternary ammonium salt (DEQAS) and maleopimaric acid quaternary ammonium salt (MPA−N +) and grafting them onto the thin layer .
- The bacteriostatic experiment showed that the mixed grafting with two ammonium salts had excellent bacteriostatic performance against Escherichia coli and Staphylococcus aureus, with bacteriostasis rates of 98.1 ± 1.0% and 99.2 ± 0.5%, respectively .
-
Osteogenic Applications
- Titanium and its alloys are widely used in medical treatment due to their excellent properties including biological activity, an elastic modulus similar to that of human bones, and corrosion resistance .
- To address the lack of osseointegration and antibacterial properties, a thin layer of gelatin is prepared by electrostatic self-assembly technology, then Diepoxide quaternary ammonium salt (DEQAS) and maleopimaric acid quaternary ammonium salt (MPA−N +) are synthesized and grafted onto the thin layer .
- The cell adhesion and migration experiments demonstrated that the coating has excellent biocompatibility, and those grafted with MPA−N + promoted cell migration .
-
Complex Ion Formation
- Titanium, like other transition metals, can form complex ions with various ligands . For instance, ethanedioate ion (C2O4 2-) can form a complex ion with a transition metal .
- The method involves the attachment of ligands to the central metal ion through co-ordinate (dative covalent) bonds .
- These complex ions have various applications in fields like analytical chemistry, where they can be used in redox reactions and titrations .
-
Redox Reactions and Titrations
- Transition metals, including titanium, can participate in redox reactions . These reactions involve changes in oxidation states, which can be monitored through titrations .
- The method involves assigning oxidation numbers to atoms in molecules and ions, identifying redox reactions, and writing oxidation and reduction half reactions .
- These reactions have applications in various fields, including analytical chemistry, where they can be used to determine the concentration of different species in a solution .
-
General Properties of Transition Metals
- Titanium, as a transition metal, has unique properties that distinguish it from other metals on the periodic table . These include variable oxidation states, the ability to form complex ions, the formation of colored compounds, and the ability to behave as catalysts .
- These properties have various applications in fields like materials science, where they can be used to develop new materials with unique properties .
-
Complex Ion Formation
- Titanium, like other transition metals, can form complex ions with various ligands . For instance, ethanedioate ion (C2O4 2-) can form a complex ion with a transition metal .
- The method involves the attachment of ligands to the central metal ion through co-ordinate (dative covalent) bonds .
- These complex ions have various applications in fields like analytical chemistry, where they can be used in redox reactions and titrations .
-
Redox Reactions and Titrations
- Transition metals, including titanium, can participate in redox reactions . These reactions involve changes in oxidation states, which can be monitored through titrations .
- The method involves assigning oxidation numbers to atoms in molecules and ions, identifying redox reactions, and writing oxidation and reduction half reactions .
- These reactions have applications in various fields, including analytical chemistry, where they can be used to determine the concentration of different species in a solution .
-
General Properties of Transition Metals
- Titanium, as a transition metal, has unique properties that distinguish it from other metals on the periodic table . These include variable oxidation states, the ability to form complex ions, the formation of colored compounds, and the ability to behave as catalysts .
- These properties have various applications in fields like materials science, where they can be used to develop new materials with unique properties .
特性
IUPAC Name |
diazanium;oxalate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2H3N.Ti/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);2*1H3;/q;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDMZPWEAOSVIF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O12Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648491 |
Source


|
| Record name | Ammonium titanium(4+) ethanedioate (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium titanium(4+) ethanedioate (2/1/3) | |
CAS RN |
10580-03-7 |
Source


|
| Record name | Ammonium titanium(4+) ethanedioate (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

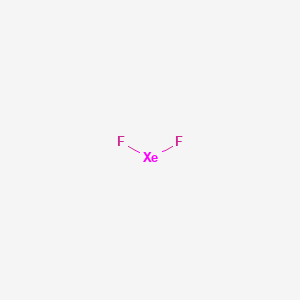

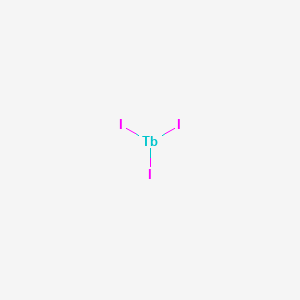
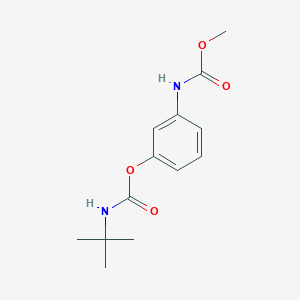
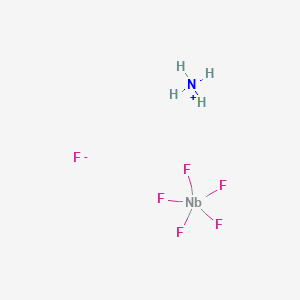
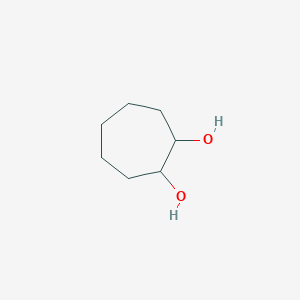
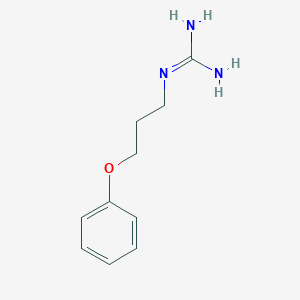
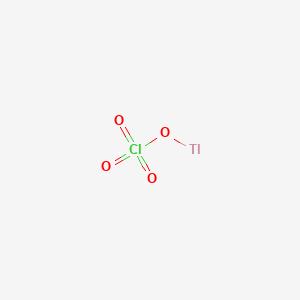
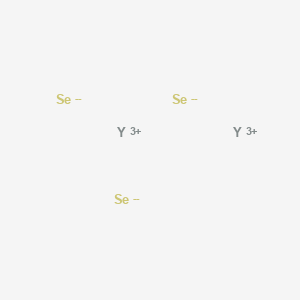
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
